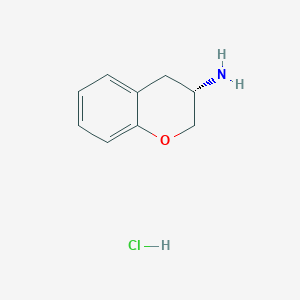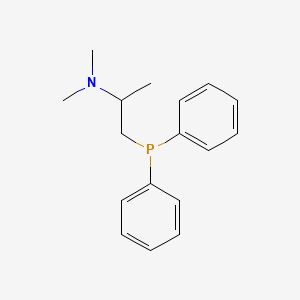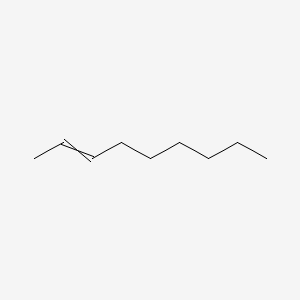
2-Nonene
概述
描述
2-Nonene is an organic compound belonging to the alkene family, characterized by the presence of a carbon-carbon double bond. Its molecular formula is C₉H₁₈, and it is one of the structural isomers of nonene. This compound is a clear, colorless liquid with a distinct odor, commonly used in the petrochemical industry for various applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Nonene can be synthesized through the oligomerization of propene. This process involves the combination of multiple propene molecules under specific conditions to form larger molecules like this compound. The reaction typically requires high pressure and temperature, along with a catalyst such as zeolite or phosphoric acid .
Industrial Production Methods: Industrial production of this compound primarily involves the polymerization of propene. This method is efficient and widely used in the petrochemical industry. The reaction conditions include high pressure and temperature, and the presence of a catalyst to facilitate the formation of this compound .
化学反应分析
Types of Reactions: 2-Nonene, as an alkene, undergoes various types of chemical reactions, including:
Addition Reactions: Due to the presence of the carbon-carbon double bond, this compound readily participates in addition reactions. Common addition reactions include halogenation, hydration, and hydrogenation.
Oxidation Reactions: this compound can be oxidized to form various oxygenated compounds.
Polymerization: It can undergo polymerization to form larger molecules or polymers.
Common Reagents and Conditions:
Halogenation: Halogens such as chlorine or bromine can be added to this compound in the presence of a solvent like carbon tetrachloride.
Hydration: Water can be added to this compound in the presence of an acid catalyst to form alcohols.
Hydrogenation: Hydrogen gas can be added to this compound in the presence of a metal catalyst like palladium to form alkanes.
Major Products Formed:
Halogenated Compounds: Addition of halogens results in the formation of dihalides.
Alcohols: Hydration of this compound forms nonanol.
科学研究应用
2-Nonene has various applications in scientific research and industry:
Chemistry: It is used as a building block for the synthesis of other chemical compounds, including plasticizers, antioxidants, and resins.
Biology and Medicine: Research on this compound includes its potential use in the development of pharmaceuticals and other biologically active compounds.
Industry: this compound is used in the production of detergents, lubricants, and other industrial chemicals.
作用机制
The mechanism of action of 2-Nonene involves its reactivity due to the carbon-carbon double bond. This double bond allows this compound to participate in various addition reactions, making it a versatile compound in chemical synthesis. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
相似化合物的比较
1-Nonene: Another isomer of nonene with the double bond at the first carbon atom.
3-Nonene: An isomer with the double bond at the third carbon atom.
4-Nonene: An isomer with the double bond at the fourth carbon atom.
Comparison:
Reactivity: The position of the double bond in 2-Nonene makes it more reactive in certain addition reactions compared to its isomers.
Applications: While all nonene isomers have similar industrial applications, the specific properties of this compound make it more suitable for certain chemical syntheses.
Physical Properties: The boiling and melting points of this compound may differ slightly from its isomers due to the position of the double bond
属性
CAS 编号 |
2216-38-8 |
|---|---|
分子式 |
C9H18 |
分子量 |
126.24 g/mol |
IUPAC 名称 |
(E)-non-2-ene |
InChI |
InChI=1S/C9H18/c1-3-5-7-9-8-6-4-2/h3,5H,4,6-9H2,1-2H3/b5-3+ |
InChI 键 |
IICQZTQZQSBHBY-HWKANZROSA-N |
SMILES |
CCCCCCC=CC |
手性 SMILES |
CCCCCC/C=C/C |
规范 SMILES |
CCCCCCC=CC |
沸点 |
275 to 284 °F at 760 mm Hg (USCG, 1999) 135-140 °C @ 1 ATM |
颜色/形态 |
COLORLESS LIQUID |
密度 |
0.739 at 68 °F (USCG, 1999) 0.739 @ 20 °C |
闪点 |
78 °F (USCG, 1999) 78 °F OC |
| 27215-95-8 | |
物理描述 |
Liquid; [Sigma-Aldrich MSDS] |
Pictograms |
Flammable; Irritant; Health Hazard |
蒸汽压力 |
10.86 mm Hg (USCG, 1999) Vapor pressure = 3.75 mm Hg @ 25 °C |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and molecular weight of non-2-ene?
A1: Non-2-ene has the molecular formula C9H18 and a molecular weight of 126.24 g/mol.
Q2: Does the provided research discuss the spectroscopic data of non-2-ene?
A2: While the research doesn't explicitly focus on the spectroscopic data of non-2-ene itself, it does discuss the spectroscopic properties (IR, 1H and 13C NMR, MS) of various derivatives, such as 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate. [] These data provide valuable insights into the structural features of these compounds.
Q3: What types of reactions are commonly observed with non-2-ene and its derivatives?
A3: The research highlights various reactions involving non-2-ene derivatives, including:
- Cycloaddition Reactions: Compounds containing the non-2-ene moiety, such as 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes and 1-oxa-6-thia-4,9-diazaspiro[4.4]non-7-enes, can be synthesized via cycloaddition reactions involving 1,2-diaza-1,3-butadienes and specific thiones. []
- Ritter Reactions: The synthesis of 8-acetamido-2,4,4,8-tetramethyl-3-azabicyclo[3.3.1]non-2-ene perchlorate from (+)-limonene involves a Ritter reaction with acetonitrile in the presence of perchloric acid. []
- Reduction Reactions: The biological metabolism of 4-hydroxy-2-nonenal (HNE), a derivative of non-2-ene, involves reduction to 1,4-dihydroxy-2-nonene. [, , ] This reaction is primarily catalyzed by the enzyme aldo-keto reductase AKR1C1. []
Q4: The research mentions the synthesis of "spiro" compounds. What does the term "spiro" refer to in this context?
A4: The term "spiro" in the context of these papers refers to a specific structural motif in organic chemistry. A spiro compound contains two or more rings that share only one common atom, the spiro atom. For instance, 1,6-dithia-4,9-diazaspiro[4.4]non-2-enes are spiro compounds where a non-2-ene moiety is part of a spirocyclic system. [, ]
Q5: What is 4-hydroxy-2-nonenal (HNE), and why is its metabolism significant?
A5: 4-Hydroxy-2-nonenal (HNE) is a major α,β-unsaturated aldehyde produced during lipid peroxidation, a process associated with oxidative stress and various pathological conditions. [, , ] HNE is cytotoxic and electrophilic, readily reacting with cellular components like proteins and DNA, leading to cellular damage. Its efficient detoxification is crucial for maintaining cellular health.
Q6: How is HNE metabolized in the liver?
A6: The liver employs several enzymatic pathways to detoxify HNE:
- Reduction: Aldo-keto reductase AKR1C1 catalyzes the NADPH-dependent reduction of HNE to the less reactive 1,4-dihydroxy-2-nonene. [, , ]
- Oxidation: Aldehyde dehydrogenases (ALDH) oxidize HNE to 4-hydroxy-2-nonenoic acid. []
- Conjugation: Glutathione S-transferases (GST) catalyze the conjugation of HNE with glutathione (GSH), forming a GSH-HNE adduct that is readily excreted. []
Q7: What is the significance of AKR1C1 in HNE metabolism?
A7: AKR1C1 exhibits a high catalytic efficiency for HNE reduction and is inducible by oxidative stress and glutathione depletion. [] This suggests that AKR1C1 plays a critical role in cellular defense against HNE-mediated damage, particularly under conditions of heightened oxidative stress.
Q8: Are there any other biological activities associated with non-2-ene derivatives?
A8: Yes, several biological activities have been reported for non-2-ene derivatives:
- Antibacterial and Antifungal Activity: Novel spiro-isoxazolyl bis-[5,5’]thiazolidin-4-ones and spiro-isoxazolyl thiazolidin-4-one-[5,5′]-1,2-4 oxdiazolines, both containing the non-2-ene moiety, have demonstrated significant antibacterial and antifungal activity against various standard strains. []
- Angiogenesis Inhibition: Azaspirene, a natural product containing a 1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione skeleton, has shown potent angiogenesis inhibitory activity by blocking vascular endothelial growth factor (VEGF)-induced endothelial cell migration. []
Q9: How does the structure of non-2-ene derivatives influence their biological activity?
A9: While the provided research doesn't explicitly detail comprehensive SAR studies, it highlights some crucial points:
- Spirocyclic Structure and Binding Affinity: The spherical shape of bicyclic azoalkanes containing the non-2-ene moiety contributes significantly to their strong binding affinity to p-sulfonatocalix[4]arene (CX4), a synthetic host molecule. This interaction is driven by shape complementarity between the guest and host molecules. []
- Substituent Effects on Sigma Receptor Binding: The presence and position of substituents on the bicyclic framework of N(6)-allyl bicyclic derivatives can significantly influence their binding affinity to the sigma(1) receptor. Specifically, a substituent at the 2-position of the bicyclic system can lead to unfavorable steric interactions with the receptor, impacting binding affinity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
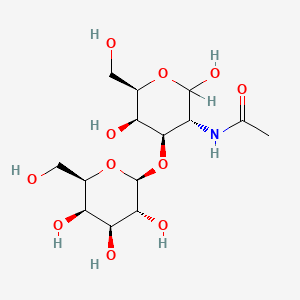
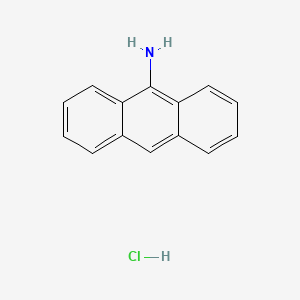
![N-[4-(3-Aminopiperidin-1-yl)-5-bromo-1H-indol-3-yl]cyclopropanecarboxamide](/img/structure/B3028471.png)
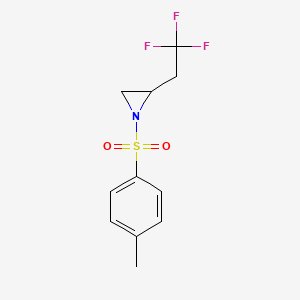
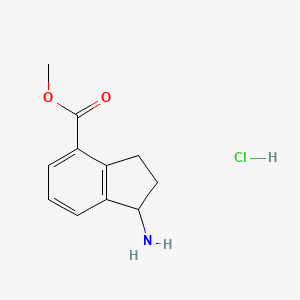
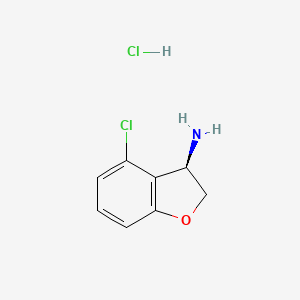
![dichloro-[(5-nitro-2-propan-2-yloxyphenyl)methylidene]ruthenium;1-(2,6-diethylphenyl)-3,5,5-trimethyl-3-phenyl-2,4-dihydropyrrol-1-ium-2-ide](/img/structure/B3028477.png)
![Pentamethylene Bis[4-(10,15,20-triphenylporphin-5-yl)benzoate]dizinc(II)](/img/structure/B3028478.png)
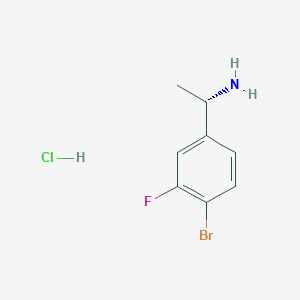
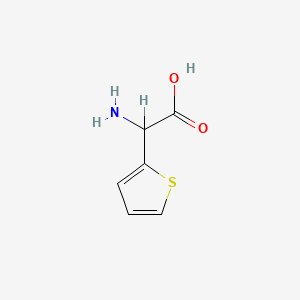
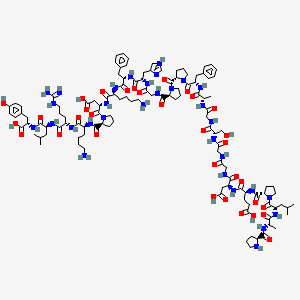
![(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-formamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]pentanoyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B3028486.png)
